molecular formula C19H27NO4 B7784772 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol CAS No. 890093-08-0

6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol

Cat. No.: B7784772
CAS No.: 890093-08-0
M. Wt: 333.4 g/mol
InChI Key: NQXHWNVRVJRDKU-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring or the methoxy groups, potentially leading to the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol is unique due to its specific combination of the isoxazole ring and the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2,23-5)11-6-12-19(3,21)17-13-16(20-24-17)14-7-9-15(22-4)10-8-14/h7-10,13,21H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXHWNVRVJRDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(C1=CC(=NO1)C2=CC=C(C=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140333
Record name α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-08-0
Record name α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890093-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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